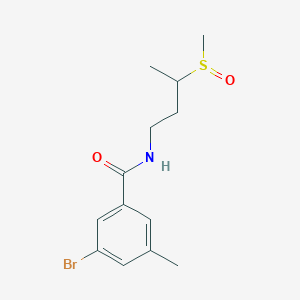![molecular formula C14H15BrN2O B6644308 3-bromo-N-[2-(3-methylphenoxy)ethyl]pyridin-4-amine](/img/structure/B6644308.png)
3-bromo-N-[2-(3-methylphenoxy)ethyl]pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-[2-(3-methylphenoxy)ethyl]pyridin-4-amine is a chemical compound that has been extensively studied by scientists due to its potential applications in various fields. It is a pyridine derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been investigated.
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-(3-methylphenoxy)ethyl]pyridin-4-amine is not fully understood. However, it has been reported to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may be beneficial for the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate the activity of certain neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-bromo-N-[2-(3-methylphenoxy)ethyl]pyridin-4-amine in lab experiments is its potential as a drug candidate for the treatment of different diseases. It has also been reported to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of using this compound is the lack of information on its long-term effects and potential side effects.
Future Directions
There are several future directions for the research on 3-bromo-N-[2-(3-methylphenoxy)ethyl]pyridin-4-amine. One of the directions is to investigate its potential as a drug candidate for the treatment of different diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail and identify potential targets for drug development. Additionally, further research is needed to investigate its long-term effects and potential side effects.
Synthesis Methods
The synthesis of 3-bromo-N-[2-(3-methylphenoxy)ethyl]pyridin-4-amine has been achieved by different methods. One of the most common methods involves the reaction of 4-bromo-3-nitropyridine with 3-methylphenol and 2-chloroethylamine hydrochloride in the presence of potassium carbonate. The resulting product is then reduced using palladium on carbon and hydrogen gas to obtain the desired compound.
Scientific Research Applications
3-bromo-N-[2-(3-methylphenoxy)ethyl]pyridin-4-amine has been extensively studied for its potential applications in various fields. It has been investigated for its anti-tumor, anti-inflammatory, and anti-microbial activities. It has also been studied as a potential drug candidate for the treatment of different diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Properties
IUPAC Name |
3-bromo-N-[2-(3-methylphenoxy)ethyl]pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O/c1-11-3-2-4-12(9-11)18-8-7-17-14-5-6-16-10-13(14)15/h2-6,9-10H,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLWWDGTINRASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC2=C(C=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-tert-butyl-1H-pyrazol-3-yl)bicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B6644239.png)
![5-[[(4-Methylphenyl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6644244.png)
![3-[(4-Bromophenyl)sulfonylamino]-3-methylbutanamide](/img/structure/B6644247.png)
![Methyl 2-[(3-hydroxy-4-iodobenzoyl)-methylamino]acetate](/img/structure/B6644265.png)


![3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide](/img/structure/B6644282.png)
![3-[(3,5-Dichlorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644290.png)
![3,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrazin-2-amine](/img/structure/B6644291.png)
![N-(1,1-dioxothian-3-yl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6644299.png)

![2-[1-(4-Bromo-3-fluorophenyl)triazol-4-yl]propan-2-ol](/img/structure/B6644323.png)


